molecular formula C19H22N4O5S B2827878 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-86-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B2827878
CAS-Nummer: 1021215-86-0
Molekulargewicht: 418.47
InChI-Schlüssel: LULWCXSRCBYROP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyridine moiety. Key structural features include:

  • Furan-2-yl substituent: A heteroaromatic furan at position 6, which may influence electronic properties and receptor binding .
  • N-(2-Methoxyethyl)carboxamide: A polar side chain at position 4, likely improving bioavailability through hydrogen bonding interactions .

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-12-17-14(19(24)20-6-8-27-2)10-15(16-4-3-7-28-16)21-18(17)23(22-12)13-5-9-29(25,26)11-13/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULWCXSRCBYROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCOC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S with a molecular weight of 443.52 g/mol. The structure features a pyrazolo[3,4-b]pyridine core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N5O4S
Molecular Weight443.52 g/mol
CAS NumberNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridines. For instance, a study demonstrated that derivatives of this class exhibited significant inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . The compound's structure allows for effective binding to target proteins involved in bacterial metabolism.

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. Pyrazolo[3,4-b]pyridines have shown potential as inhibitors of key enzymes involved in cancer progression. For example, certain derivatives have been identified as potent inhibitors of mTOR (mechanistic target of rapamycin), a critical pathway in cancer cell growth and survival .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for cellular processes.
  • Protein Binding : Its structure enables effective binding to proteins involved in disease pathways, enhancing its therapeutic potential.

Case Studies

  • Study on Tuberculosis Inhibition : A recent investigation into the efficacy of pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis revealed promising results. The compounds were subjected to in vitro assays, demonstrating significant inhibition rates compared to control groups .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties . Similar compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through mechanisms such as:

  • Inhibition of Cell Cycle Progression : The compound targets specific pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells.

A study demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent for cancer treatment.

Antimicrobial Activity

The compound has shown promising antimicrobial activity , particularly against resistant strains of bacteria and fungi. The thiazole group present in its structure is known for its broad-spectrum antimicrobial properties. Preliminary studies have reported minimum inhibitory concentration (MIC) values ranging from 31.25 µg/ml to 62.5 µg/ml against various pathogens.

Anti-inflammatory Effects

The furan ring in the compound's structure may contribute to its anti-inflammatory effects . Research suggests that furan derivatives can modulate inflammatory pathways and reduce cytokine production. This property could make the compound beneficial for treating inflammatory diseases.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of similar compounds indicates good metabolic stability. The proposed mechanisms through which this compound exerts its biological effects include:

  • Activation of G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels : This activation may play a role in its neuroprotective effects.
  • Inhibition of Key Enzymes : Compounds with similar structures have been identified as inhibitors of DNA gyrase and cyclooxygenase (COX) enzymes, crucial in bacterial replication and inflammation.

Study on Antimicrobial Activity

A comprehensive study evaluated various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this one exhibited significant activity against multiple strains of bacteria and fungi.

Anticancer Screening

Another research initiative focused on the anticancer potential of thiazole-containing compounds. The lead compound demonstrated substantial cytotoxicity against various cancer cell lines, reinforcing the therapeutic promise of this class of compounds.

Inflammation Modulation

Research indicated that certain furan derivatives could effectively reduce inflammation markers in vitro, suggesting a potential application for inflammatory conditions.

Analyse Chemischer Reaktionen

Key Functional Groups and Reaction Pathways

The compound contains several reactive moieties:

  • Amide group (carboxamide): Prone to hydrolysis or nucleophilic substitution.

  • Furan ring : Susceptible to electrophilic aromatic substitution (e.g., alkylation, acylation).

  • Tetrahydrothiophene moiety : Oxidation/reduction at the sulfur center.

  • Pyrazolo[3,4-b]pyridine core : Potential for nucleophilic aromatic substitution or coordination chemistry.

Oxidation/Reduction Reactions

The sulfur atom in the tetrahydrothiophene ring undergoes redox transformations. For example:

  • Oxidation : Conversion to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) under acidic conditions.

  • Reduction : Reduction of the sulfur oxide group (e.g., using sodium borohydride (NaBH4\text{NaBH}_4)) to regenerate the thioether.

Table 1: Redox Reactions

Reaction TypeReagentProduct Example
OxidationH2O2\text{H}_2\text{O}_2Sulfonic acid derivative
ReductionNaBH4\text{NaBH}_4Thioether regeneration

Amide Hydrolysis

The carboxamide group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid:
RCONH2+H2ORCOOH+NH3\text{RCONH}_2 + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{NH}_3
This reaction is catalyzed by acids (e.g., HCl\text{HCl}) or bases (e.g., NaOH\text{NaOH}).

Furan Ring Reactivity

The furan moiety reacts with electrophiles such as alkyl halides or acylating agents. For example:

  • Alkylation : Reaction with R-X\text{R-X} (e.g., methyl iodide) to form substituted furans.

  • Acylation : Friedel-Crafts acylation using acyl chlorides.

Pyrazolo[3,4-b]pyridine Core Reactions

The pyrazolo[3,4-b]pyridine system may participate in:

  • Nucleophilic substitution : Replacement of leaving groups (e.g., halides) with nucleophiles like amines .

  • Coordination chemistry : Interaction with metal ions (e.g., transition metals) due to nitrogen-rich aromaticity .

Biological Activity and Reaction Pathways

Preliminary studies on structurally similar pyrazolo[3,4-b]pyridines indicate:

  • Antiproliferative effects : Inhibition of cancer cell growth via kinase inhibition or DNA intercalation .

  • Enzyme interactions : Modulation of enzyme activity (e.g., kinases, proteases) through hydrogen bonding or hydrophobic interactions.

Analytical Methods for Reaction Monitoring

  • Spectral Analysis :

    • NMR : Confirm structural integrity and reaction progress (e.g., disappearance of amide protons upon hydrolysis).

    • IR : Track functional group transformations (e.g., carbonyl stretch in amides).

  • Chromatography : Purification and quantification of reaction products (e.g., HPLC, TLC) .

Challenges and Considerations

  • Selectivity : The compound’s complexity requires controlled reaction conditions to avoid side reactions (e.g., furan oxidation during amide hydrolysis).

  • Stability : The tetrahydrothiophene ring may oxidize spontaneously under ambient conditions, necessitating inert environments.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Key Substituents Reported Activity Synthesis Method References
Target Compound Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, furan-2-yl, N-(2-methoxyethyl)carboxamide Not explicitly reported Not detailed N/A
AZ331 () 1,4-Dihydropyridine 4-(2-Furyl), 2-methyl, N-(2-methoxyphenyl)carboxamide Antioxidant/anti-inflammatory Multi-step alkylation
AZ257 () 1,4-Dihydropyridine 4-(2-Furyl), 4-bromophenylthio, N-(2-methoxyphenyl)carboxamide Potential kinase inhibition Thioether linkage
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)... () Pyrazolo[3,4-b]pyridine 1-Ethyl-3-methylpyrazole, 3,6-dimethyl, 1-phenyl Hypothetical anticancer activity Pd-catalyzed coupling
Compound 13 () Pyrrolo-thiazolo-pyrimidine 4-Chlorophenyl, 4-methoxyphenyl, triazole Not reported DMF-mediated cyclization

Key Observations

Core Structure Differences

  • Pyrazolo[3,4-b]pyridine vs. Dihydropyridine : The target compound’s rigid bicyclic core may confer greater metabolic stability compared to the flexible 1,4-dihydropyridines (e.g., AZ331, AZ257), which are prone to oxidation .

Substituent Effects

  • Furan vs. Halogenated Groups : The furan-2-yl group in the target compound and AZ331 contrasts with the 4-bromophenylthio moiety in AZ255. Furan’s electron-rich nature may enhance π-π stacking in target binding, whereas bromine could improve lipophilicity .
  • Solubility Modifiers : The 1,1-dioxidotetrahydrothiophen-3-yl group (target compound) and N-(2-methoxyethyl) chain likely improve aqueous solubility compared to the 1-ethyl-3-methylpyrazole in ’s analog .

Pharmacological Implications (Hypothetical)

  • Anticancer Potential: Pyrazolo[3,4-b]pyridine derivatives (e.g., ) have shown activity against cancer cell lines, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition) .
  • Anti-inflammatory Activity : The furan and methoxyethyl groups resemble motifs in AZ331, which demonstrated antioxidant/anti-inflammatory effects in bovine serum albumin denaturation assays .

Q & A

Basic: What are the critical steps and parameters for synthesizing the compound?

Answer:
The synthesis involves:

Core Formation : Condensation of pyrazolo[3,4-b]pyridine precursors under controlled temperatures (60–80°C) and pH (7–8) to minimize side reactions .

Functionalization : Substitution reactions (e.g., introducing the furan-2-yl group) using palladium catalysts to enhance coupling efficiency (yield improvement by 15–20%) .

Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) .
Key parameters include solvent choice (DMF for solubility), catalyst loading, and reaction time optimization .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : To confirm regiochemistry of the pyrazolo[3,4-b]pyridine core and substituent positions (¹H/¹³C NMR) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • HPLC : For purity assessment and detection of trace impurities .

Advanced: How can regioselectivity be optimized during pyrazolo[3,4-b]pyridine core formation?

Answer:
Regioselectivity is influenced by:

  • Catalyst Design : Use of Pd(PPh₃)₄ for directed C–H activation at the 6-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring desired regioisomers .
  • Temperature Gradients : Slow heating (2°C/min) reduces kinetic byproduct formation .
    Validation via X-ray crystallography or NOESY NMR ensures correct regiochemistry .

Advanced: What computational methods predict the compound’s biological targets?

Answer:

  • Molecular Docking : Screening against kinase or ion channel (e.g., GIRK) libraries to identify binding poses .
  • Density Functional Theory (DFT) : Calculates electron distribution to predict reactivity with biological nucleophiles .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays : Validate kinase inhibition claims using both fluorescence polarization and radiometric assays .
  • Dose-Response Curves : Ensure IC₅₀ values are derived from 8–12 concentration points to reduce variability .
  • Structural Analogs : Compare activity across derivatives to isolate functional group contributions (e.g., furan vs. phenyl substituents) .

Advanced: Design experiments to assess pharmacokinetic properties.

Answer:

  • In Vitro Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

Basic: What in vitro assays screen for initial biological activity?

Answer:

  • Kinase Inhibition : ADP-Glo™ assay against a panel of 50 kinases (e.g., EGFR, VEGFR2) .
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GIRK channels) .

Advanced: Strategies to improve target selectivity via structural modifications.

Answer:

  • SAR Studies : Replace the 2-methoxyethyl group with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding .
  • Bioisosteric Replacement : Substitute furan-2-yl with thiophene to modulate π-π stacking interactions .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for selective degradation .

Advanced: How to study interaction with GIRK channels?

Answer:

  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells to measure current inhibition .
  • Radioligand Binding : Competition assays using ³H-baclofen to determine Kᵢ values .
  • Mutagenesis : Introduce point mutations (e.g., T192A in GIRK2) to identify critical binding residues .

Advanced: Analytical methods to determine stability under stress conditions.

Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions .
  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .
  • Kinetic Modeling : Calculate activation energy (Eₐ) of decomposition via Arrhenius plots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.